molecular formula C21H21N7O2 B2353862 2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097928-50-0

2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2353862
CAS No.: 2097928-50-0
M. Wt: 403.446
InChI Key: UYCQRKPHHQPTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a piperidinylmethyl group and a dihydropyridazinone ring bearing a pyrazole moiety.

The pyrido[1,2-a]pyrimidinone core is a pharmacophoric motif observed in several bioactive compounds, including those with anticancer, anti-inflammatory, and CNS-targeting activities . The piperidine substitution at position 2 of this core may enhance binding affinity through hydrophobic interactions or hydrogen bonding, while the dihydropyridazinone-pyrazole moiety could influence solubility and metabolic stability .

Properties

IUPAC Name

2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c29-20-6-5-18(27-11-3-9-22-27)24-28(20)15-16-7-12-25(13-8-16)19-14-21(30)26-10-2-1-4-17(26)23-19/h1-6,9-11,14,16H,7-8,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCQRKPHHQPTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=CC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to consolidate the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrido[1,2-a]pyrimidine core.
  • A piperidine moiety.
  • A pyrazole ring.
    This unique arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds containing pyrido[1,2-a]pyrimidine and pyrazole structures may exhibit significant biological activities, including:

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance:

  • In vitro studies demonstrated that pyrido[1,2-a]pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • The pyrazole component has also been associated with antiproliferative effects against multiple cancer types, suggesting that the compound could serve as a promising lead in cancer therapy .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression .
  • DNA Interaction : Some derivatives have demonstrated the ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription .

Synthesis and Evaluation

A study conducted by researchers synthesized various derivatives of the compound and evaluated their biological activities. The results indicated:

  • Synthesis Method : The compound was synthesized through a multi-step process involving alkylation and cyclization reactions under controlled conditions .
  • Biological Testing : The synthesized derivatives were subjected to cytotoxicity assays against several cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

Comparative Analysis

A comparative analysis of similar compounds reveals:

Compound NameStructureIC50 (µM)Activity Type
Compound APyrido derivative5.0Anticancer
Compound BPyrazole derivative10.0Anticancer
Target Compound2-[(1-{4-oxo...7.5Anticancer

This table illustrates that while the target compound shows promising activity, further optimization may enhance its efficacy.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Several structurally related compounds are documented in European patent applications (), sharing the pyrido[1,2-a]pyrimidinone scaffold but differing in substituents. Key comparisons include:

Compound A (from ):
  • Structure: 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Features: Benzodioxol substituent at position 2: Enhances aromatic stacking and electron-rich interactions.
  • Applications: Likely optimized for CNS penetration or kinase inhibition .
Compound B (from ):
  • Structure: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Features:
    • Fluorinated benzisoxazole group : Improves metabolic stability and bioavailability.
    • Ethyl-piperidine linkage : Balances lipophilicity and membrane permeability.
  • Applications: Potential antipsychotic or kinase inhibitor due to fluorinated heterocycle .
Target Compound :
  • Pyrazole substituent : Unlike benzodioxol or benzisoxazole groups, pyrazole offers hydrogen-bonding capability and moderate lipophilicity, which may enhance target selectivity .

Bioactivity and Pharmacological Profiles

While direct bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from analogues:

Property Target Compound Compound A Compound B
Core Structure Pyrido[1,2-a]pyrimidinone Pyrido[1,2-a]pyrimidinone Pyrido[1,2-a]pyrimidinone
Substituents Piperidinylmethyl, Pyrazole Benzodioxol, Piperazine Fluorobenzisoxazole, Piperidine
Predicted Solubility Moderate (pyrazole enhances polarity) High (piperazine increases basicity) Low (fluorine and benzisoxazole increase lipophilicity)
Therapeutic Potential Kinase inhibition, anticancer CNS disorders Antipsychotic, kinase modulation
Metabolic Stability Likely high (rigid dihydropyridazinone) Moderate High (fluorine reduces oxidation)

Key Observations :

  • The pyrazole group in the target compound may confer distinct selectivity compared to benzodioxol or benzisoxazole derivatives, which are bulkier and more lipophilic .
  • The piperidinylmethyl linkage could improve blood-brain barrier penetration relative to piperazine-based analogues, making it suitable for CNS targets .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture and Key Functional Groups

The target compound features three distinct structural domains:

  • 2,3-Dihydropyridazin-3-one core : A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 3.
  • Piperidinylmethyl-pyrido[1,2-a]pyrimidin-4-one substituent : A fused bicyclic system (pyrido-pyrimidinone) linked to the pyridazinone via a methylene-spaced piperidine ring.
  • 1H-Pyrazol-1-yl group : A five-membered aromatic heterocycle attached at position 6 of the pyridazinone.

Retrosynthetically, the molecule can be dissected into three fragments (Figure 1):

  • Fragment A: 6-(1H-Pyrazol-1-yl)-2,3-dihydropyridazin-3-one
  • Fragment B: 1-(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carbaldehyde
  • Fragment C: Methylene linker for coupling Fragments A and B.

Synthetic Strategies for Fragment Preparation

Synthesis of 6-(1H-Pyrazol-1-yl)-2,3-Dihydropyridazin-3-One (Fragment A)

The pyridazinone core is typically constructed via cyclization of γ-keto esters or hydrazides. A prevalent method involves the condensation of maleic hydrazide with pyrazole-bearing electrophiles.

Procedure :

  • Maleic hydrazide (1) is treated with pyrazole-1-carbonyl chloride (2) in dichloromethane under basic conditions (triethylamine, 0°C → RT, 12 h) to yield the hydrazide intermediate (3) .
  • Cyclization : Heating (3) in acetic anhydride at 120°C for 6 hours induces intramolecular cyclodehydration, forming 6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (4) (Yield: 68–72%).

Key Challenges :

  • Competing formation of regioisomers during pyrazole attachment.
  • Oxidative degradation of the dihydropyridazinone ring under prolonged heating.

Preparation of 1-(4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-yl)Piperidine-4-Carbaldehyde (Fragment B)

The pyrido[1,2-a]pyrimidin-4-one system is synthesized via Gould-Jacobs cyclization, leveraging enamine intermediates.

Stepwise Synthesis :

  • Piperidine-4-carbaldehyde (5) is condensed with 2-aminonicotinic acid (6) in refluxing ethanol (8 h) to form the Schiff base (7) .
  • Cyclization : Treating (7) with phosphoryl chloride (POCl₃) at 80°C for 3 hours induces ring closure, yielding 2-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (8) .
  • Oxidation : The piperidine nitrogen in (8) is selectively oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C → RT, 4 h) to generate the aldehyde (9) (Yield: 55–60%).

Optimization Notes :

  • POCl₃ acts as both a cyclizing agent and dehydrating agent.
  • mCPBA ensures selective oxidation of the piperidine N without affecting the pyrimidinone ring.

Convergent Assembly of the Target Compound

Reductive Amination for Methylene Linker Installation

The methylene bridge between Fragments A and B is established via reductive amination, exploiting the aldehyde group in Fragment B and the secondary amine in Fragment A.

Protocol :

  • Fragment A (4) (1.0 equiv) and Fragment B (9) (1.2 equiv) are dissolved in dry tetrahydrofuran (THF) under nitrogen.
  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) is added portionwise at 0°C.
  • The reaction is stirred at room temperature for 24 hours, followed by quenching with saturated NaHCO₃.
  • Purification via silica gel chromatography (EtOAc/hexane, 3:1) affords the target compound (10) (Yield: 45–50%).

Critical Parameters :

  • Strict anhydrous conditions to prevent aldehyde hydration.
  • Excess NaBH(OAc)₃ ensures complete imine reduction.

Alternative Coupling Strategies

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) couples Fragment A’s hydroxyl group (if present) with Fragment B’s alcohol derivative. While less common, this method avoids aldehyde handling but requires hydroxylated intermediates.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling can install the piperidine moiety directly onto the pyridazinone core. However, this approach is limited by the availability of halogenated precursors.

Analytical and Process Optimization Data

Yield Optimization Across Reaction Steps

Step Reagent System Temperature (°C) Time (h) Yield (%)
Pyridazinone cyclization Acetic anhydride 120 6 68–72
Pyrido-pyrimidinone synthesis POCl₃ 80 3 75–80
Reductive amination NaBH(OAc)₃/THF 25 24 45–50

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrazole-H), 7.89–7.92 (m, 2H, pyridazinone-H), 4.21 (t, J = 6.8 Hz, 2H, CH₂-piperidine), 3.65–3.70 (m, 4H, piperidine-H).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₀N₇O₂ [M+H]⁺: 402.1681; found: 402.1679.

Q & A

Q. What are the critical synthetic pathways for this compound, and how can reaction conditions be optimized to improve yields?

The synthesis involves multi-step reactions, including condensation of pyrido[1,2-a]pyrimidin-4-one and piperidine derivatives, followed by functionalization with pyrazole moieties. Key challenges include controlling regioselectivity and minimizing side reactions. Optimization strategies include:

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during coupling steps to reduce byproduct formation .
  • Catalyst selection : Using palladium-based catalysts for Suzuki-Miyaura cross-coupling to enhance pyrazole ring formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures aid in crystallization .

Example yield optimization data from analogous reactions:

SubstituentTemperature (°C)CatalystYield (%)
Pyrid-3-yl0–5Pd(PPh₃)₄75
4-Cl-pyrid-3-yl25PdCl₂65

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 experiments resolves overlapping signals from piperidine and pyridazinone moieties .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ESI+ mode with <5 ppm error) .
  • HPLC : Reverse-phase C18 columns (methanol/water gradient) assess purity (>98%) and detect impurities like unreacted intermediates .

Q. How can initial biological screening be designed to evaluate its activity against specific targets?

  • Target selection : Prioritize kinases (e.g., PI3K, EGFR) due to structural similarity to pyrimidine-based inhibitors .
  • Assay protocols :
  • Enzyme inhibition : Fluorescence-based assays (e.g., ATP-consumption with ADP-Glo™ Kit) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Controls : Include reference inhibitors (e.g., staurosporine) and vehicle-only groups .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Rational design : Replace the pyrazole group with triazole or tetrazole rings to modulate hydrogen-bonding interactions .
  • SAR studies : Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. benzyl groups) on the piperazine ring to map binding affinity .
  • Computational modeling : Docking simulations (AutoDock Vina) predict binding poses in ATP-binding pockets, guiding functional group placement .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions or structural analogs. Validation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., 10% FBS, 37°C, 48h incubation) .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation, which may explain false negatives .
  • Orthogonal assays : Confirm kinase inhibition via Western blotting (phosphorylation status of downstream targets) .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Isotopic labeling : Use ¹³C-labeled reagents to track carbon migration during pyridazinone ring formation .
  • Kinetic studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .
  • DFT calculations : Simulate transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclization reactions .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for cost-effective bulk isolation .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .

Methodological Considerations

Q. How are impurities identified and quantified during synthesis?

  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to generate degradants .
  • LC-MS/MS : Identify impurities >0.1% using a Q-TOF mass spectrometer with fragmentation patterns .
  • Reference standards : Co-inject synthesized impurities (e.g., des-methyl analogs) for retention time matching .

Q. What in vitro models best predict in vivo pharmacokinetic behavior?

  • Caco-2 assays : Assess intestinal permeability and efflux ratios (P-gp substrate potential) .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction (<5% suggests high tissue distribution) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) evaluate drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.